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N-Desethyl Sunitinib-d5 supplier and purchasing information

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N-Desethyl Sunitinib-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desethyl Sunitinib-d5**, a deuterated internal standard crucial for the accurate quantification of Sunitinib and its active metabolite, N-Desethyl Sunitinib (SU12662), in biological matrices. This document outlines supplier information, physicochemical properties, and detailed experimental protocols for its application in bioanalytical method development and validation.

Supplier and Purchasing Information

N-Desethyl Sunitinib-d5 is available from several reputable suppliers of reference standards and research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific data on purity, isotopic enrichment, and storage conditions.

Table 1: N-Desethyl Sunitinib-d5 Supplier Information



Supplier	Website Contact Information		
LGC Standards	INVALID-LINK	Available on website	
Santa Cruz Biotechnology	INVALID-LINK	Available on website	
MedchemExpress	INVALID-LINK	Available on website	
Biosynth	INVALID-LINK	Available on website	
Pharmaffiliates	INVALID-LINK	Available on website	
Axios Research	INVALID-LINK	Available on website	
Amerigo Scientific	INVALID-LINK	Available on website	
Mithridion	Not readily available	Not readily available	

Physicochemical Properties

N-Desethyl Sunitinib-d5 is the deuterium-labeled form of N-Desethyl Sunitinib. The incorporation of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalysis.

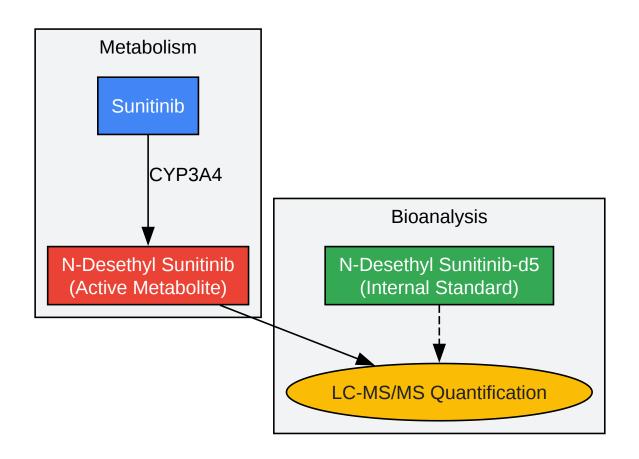
Table 2: Physicochemical Properties of N-Desethyl Sunitinib-d5

Property	Value	Reference	
Molecular Formula	C20H18D5FN4O2	[1]	
Molecular Weight	375.45 g/mol	[1]	
CAS Number	1217247-62-5	[1]	
Appearance	Solid	General Knowledge	
Solubility	Soluble in DMSO and Methanol	[2]	
Storage	Store at -20°C for long-term stability	[2]	



Role in Bioanalysis and Sunitinib Metabolism

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, N-Desethyl Sunitinib.[3][4] Due to their similar pharmacological activity, the accurate quantification of both the parent drug and its metabolite is essential for pharmacokinetic and therapeutic drug monitoring studies.[3][4] N-Desethyl Sunitinib-d5 serves as an internal standard to correct for variability during sample preparation and analysis, ensuring data accuracy and precision.



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Metabolic pathway of Sunitinib and the role of its deuterated internal standard.



Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Sunitinib and N-Desethyl Sunitinib in human plasma using **N-Desethyl Sunitinib-d5** as an internal standard. This protocol is based on methodologies described in the scientific literature.[5][6][7]

Materials and Reagents

- Human plasma (K2EDTA as anticoagulant)
- N-Desethyl Sunitinib-d5 (Internal Standard)
- Sunitinib and N-Desethyl Sunitinib reference standards
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- tert-Butyl methyl ether (for liquid-liquid extraction)

Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma, add 20 μ L of the internal standard working solution (**N-Desethyl Sunitinib-d5** in methanol).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent[5]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min[8]
- Gradient: A linear gradient tailored to achieve optimal separation of Sunitinib, N-Desethyl Sunitinib, and the internal standard.
- Column Temperature: 40°C
- Injection Volume: 2-10 μL

Mass Spectrometry Conditions

- · Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Sunitinib: m/z 399.1 → 283.1[8]
 - N-Desethyl Sunitinib: m/z 371.2 → 283.2[8]
 - N-Desethyl Sunitinib-d5 (IS): To be optimized based on the precursor ion of the specific batch

Table 3: Summary of Bioanalytical Method Validation Parameters from Literature

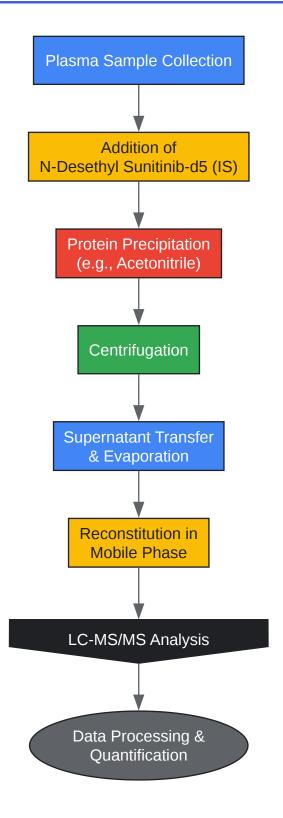


Parameter	Sunitinib	N-Desethyl Sunitinib	Reference
Lower Limit of Quantification (LLOQ)	0.1 - 5 ng/mL	0.2 - 5 ng/mL	[9][10]
Linearity Range	0.1 - 1000 ng/mL	0.2 - 1000 ng/mL	[8][9][10]
Intra-day Precision (%CV)	< 11.7%	< 11.7%	[5][6]
Inter-day Precision (%CV)	< 11.7%	< 11.7%	[5][6]
Accuracy (% Bias)	90.5% - 106.8%	90.5% - 106.8%	[5][6]
Recovery	>80%	>80%	[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Sunitinib and its metabolite using a deuterated internal standard.





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A typical experimental workflow for sample analysis using LC-MS/MS.

Conclusion



N-Desethyl Sunitinib-d5 is an indispensable tool for the accurate and reliable quantification of Sunitinib and its primary active metabolite in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, mitigating the impact of matrix effects and sample preparation variability. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists involved in the development and validation of bioanalytical methods for Sunitinib.

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